molecular formula C20H14BrN3O5S B5560276 N'-[(E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]-2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETOHYDRAZIDE

N'-[(E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]-2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETOHYDRAZIDE

Cat. No.: B5560276
M. Wt: 488.3 g/mol
InChI Key: MQPTXODTNJWZBM-LSFURLLWSA-N
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Description

N’-[(E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]-2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a naphtho[1,8-cd]isothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]-2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETOHYDRAZIDE typically involves multi-step organic reactions. The initial step often includes the bromination of 1,3-benzodioxole to introduce the bromine atom at the 6-position. This is followed by the formation of the methylene bridge through a condensation reaction with an appropriate aldehyde. The final step involves the coupling of the resulting intermediate with 2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid hydrazide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]-2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to remove the bromine atom or reduce the naphtho[1,8-cd]isothiazole ring.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups in place of the bromine atom.

Scientific Research Applications

N’-[(E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]-2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETOHYDRAZIDE has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its unique structure and potential biological activity.

    Materials Science: Application in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: Use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of N’-[(E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]-2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETOHYDRAZIDE is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The brominated benzodioxole and naphtho[1,8-cd]isothiazole moieties may interact with enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N’-[(E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]-2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETOHYDRAZIDE: shares structural similarities with other benzodioxole and naphtho[1,8-cd]isothiazole derivatives.

    6-Bromo-1,3-benzodioxole: A simpler compound with a similar brominated benzodioxole moiety.

    2-(1,1-Dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetic acid: A related compound with a similar naphtho[1,8-cd]isothiazole ring system.

Uniqueness

The uniqueness of N’-[(E)-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLENE]-2-(1,1-DIOXIDO-2H-NAPHTHO[1,8-CD]ISOTHIAZOL-2-YL)ACETOHYDRAZIDE lies in its combination of both brominated benzodioxole and naphtho[1,8-cd]isothiazole moieties, which may confer unique chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-(2,2-dioxo-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14BrN3O5S/c21-14-8-17-16(28-11-29-17)7-13(14)9-22-23-19(25)10-24-15-5-1-3-12-4-2-6-18(20(12)15)30(24,26)27/h1-9H,10-11H2,(H,23,25)/b22-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPTXODTNJWZBM-LSFURLLWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CN3C4=CC=CC5=C4C(=CC=C5)S3(=O)=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CN3C4=CC=CC5=C4C(=CC=C5)S3(=O)=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14BrN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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